![molecular formula C20H26N2O3S B5147575 N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as IBTSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBTSG is a type of sulfonylurea drug that has been synthesized and studied extensively in recent years.
Mécanisme D'action
The mechanism of action of IBTSG involves its interaction with the sulfonylurea receptor (SUR) on pancreatic beta cells. This interaction stimulates the release of insulin from the beta cells, which helps to regulate blood glucose levels. Additionally, IBTSG has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
IBTSG has several biochemical and physiological effects that make it a promising therapeutic agent. One of the main effects of IBTSG is its ability to stimulate insulin secretion from pancreatic beta cells. This effect can help to regulate blood glucose levels in diabetic patients. Additionally, IBTSG has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IBTSG in lab experiments is its specificity for the sulfonylurea receptor on pancreatic beta cells. This specificity allows researchers to study the effects of IBTSG on insulin secretion without affecting other cellular processes. However, one of the limitations of using IBTSG in lab experiments is its complex synthesis method, which can make it difficult and expensive to obtain.
Orientations Futures
There are several future directions for research on IBTSG. One area of research is the development of more efficient and cost-effective synthesis methods for IBTSG. Additionally, further studies are needed to fully understand the mechanism of action of IBTSG and its potential therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of IBTSG in treating various conditions.
Méthodes De Synthèse
The synthesis of IBTSG involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methylbenzenesulfonyl chloride, which is reacted with 2-methylphenylamine to form the intermediate product. This intermediate is then reacted with isobutyl isocyanate to form the final product, IBTSG. The synthesis of IBTSG is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
IBTSG has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research for IBTSG is its use as an antidiabetic agent. IBTSG has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients. Additionally, IBTSG has been studied for its potential use in treating other conditions such as cancer, Alzheimer's disease, and inflammation.
Propriétés
IUPAC Name |
2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)13-21-20(23)14-22(19-8-6-5-7-17(19)4)26(24,25)18-11-9-16(3)10-12-18/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSZTZQVYXCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)
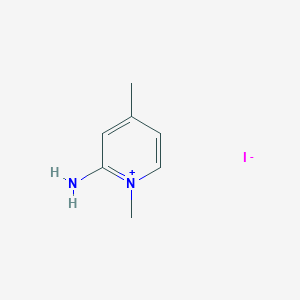
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
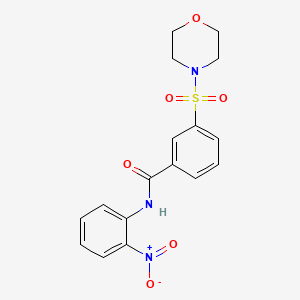
![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)

![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)
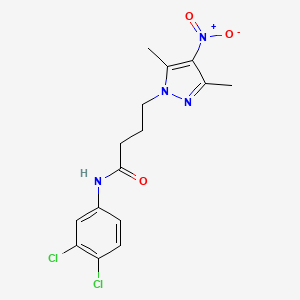
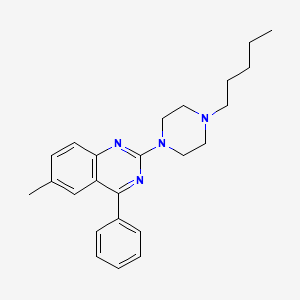
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
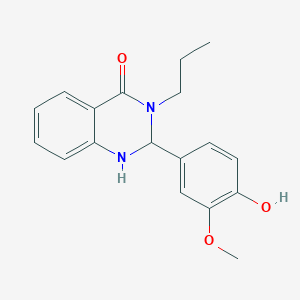
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)